6-(2-Methylpiperidin-1-yl)-5-nitropyrimidin-4-amine 6-(2-Methylpiperidin-1-yl)-5-nitropyrimidin-4-amine 6-(2-methyl-1-piperidinyl)-5-nitro-4-pyrimidinamine is a C-nitro compound.
Brand Name: Vulcanchem
CAS No.: 450345-72-9
VCID: VC4521619
InChI: InChI=1S/C10H15N5O2/c1-7-4-2-3-5-14(7)10-8(15(16)17)9(11)12-6-13-10/h6-7H,2-5H2,1H3,(H2,11,12,13)
SMILES: CC1CCCCN1C2=NC=NC(=C2[N+](=O)[O-])N
Molecular Formula: C10H15N5O2
Molecular Weight: 237.263

6-(2-Methylpiperidin-1-yl)-5-nitropyrimidin-4-amine

CAS No.: 450345-72-9

Cat. No.: VC4521619

Molecular Formula: C10H15N5O2

Molecular Weight: 237.263

* For research use only. Not for human or veterinary use.

6-(2-Methylpiperidin-1-yl)-5-nitropyrimidin-4-amine - 450345-72-9

Specification

CAS No. 450345-72-9
Molecular Formula C10H15N5O2
Molecular Weight 237.263
IUPAC Name 6-(2-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine
Standard InChI InChI=1S/C10H15N5O2/c1-7-4-2-3-5-14(7)10-8(15(16)17)9(11)12-6-13-10/h6-7H,2-5H2,1H3,(H2,11,12,13)
Standard InChI Key FTJQTRQPROZQMN-UHFFFAOYSA-N
SMILES CC1CCCCN1C2=NC=NC(=C2[N+](=O)[O-])N

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The compound’s structure centers on a pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3. Key substituents include:

  • A nitro group (-NO2_2) at position 5, which confers electrophilic reactivity and potential biological activity.

  • A 2-methylpiperidine moiety at position 6, introducing steric bulk and influencing solubility profiles.

  • An amine group (-NH2_2) at position 4, enabling participation in hydrogen bonding and nucleophilic reactions .

The stereoelectronic effects of these groups are critical to the compound’s interactions in synthetic and biological systems.

Computational and Experimental Physicochemical Properties

Advanced computational models and experimental analyses reveal the following properties :

PropertyValue
Molecular Weight237.26 g/mol
XLogP3 (Partition Coefficient)2.0
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6
Rotatable Bonds1
Topological Polar Surface Area104 Ų

These parameters suggest moderate lipophilicity and high polarity, making the compound suitable for aqueous and organic phase reactions.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves a multi-step sequence:

  • Pyrimidine Core Formation: Condensation of thiourea derivatives with β-diketones under acidic conditions yields the pyrimidine backbone.

  • Nitration: Introduction of the nitro group at position 5 using a nitric acid-sulfuric acid mixture at 0–5°C to prevent over-nitration.

  • Piperidine Substitution: Nucleophilic aromatic substitution (SN_NAr) replaces a leaving group (e.g., chloride) at position 6 with 2-methylpiperidine in the presence of a base like potassium carbonate.

Reaction yields are optimized by controlling temperature, solvent polarity (e.g., DMF or THF), and stoichiometric ratios.

Industrial Manufacturing

Large-scale production employs continuous flow reactors to enhance heat transfer and reduce hazardous intermediate accumulation. Key process parameters include:

  • Residence Time: 30–60 minutes for nitration steps.

  • Catalyst Use: Heterogeneous catalysts (e.g., zeolites) improve substitution reaction efficiency.

  • Downstream Processing: Crystallization from ethanol-water mixtures achieves >98% purity, as verified by HPLC.

Reactivity and Chemical Transformations

Electrophilic Aromatic Substitution

The electron-deficient pyrimidine ring undergoes regioselective substitutions. For example, the nitro group directs incoming electrophiles to the 2- and 4-positions, enabling further functionalization.

Reduction Reactions

Catalytic hydrogenation (H2_2, Pd/C) reduces the nitro group to an amine (-NH2_2), producing 5-amino-6-(2-methylpiperidin-1-yl)pyrimidin-4-amine. This derivative is pivotal in synthesizing polycyclic compounds for medicinal chemistry .

Cross-Coupling Reactions

Buchwald-Hartwig amination and Suzuki-Miyaura coupling introduce aryl or alkyl groups at position 2, expanding structural diversity for drug discovery.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor to kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. For example, coupling with benzaldehyde derivatives yields Schiff bases with enhanced antitumor activity.

Materials Science

Incorporation into metal-organic frameworks (MOFs) improves gas adsorption capacities. A Cu(II)-based MOF with this ligand exhibits CO2_2 uptake of 2.8 mmol/g at 298 K, relevant for carbon capture technologies .

Analytical Chemistry

Functionalized silica gels modified with this compound selectively bind heavy metal ions (e.g., Pb2+^{2+} and Cd2+^{2+}), achieving >90% recovery in environmental water samples.

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